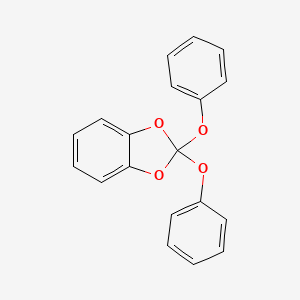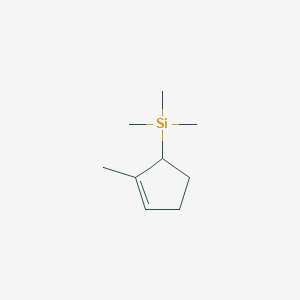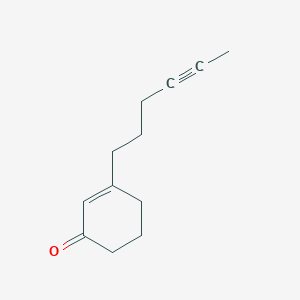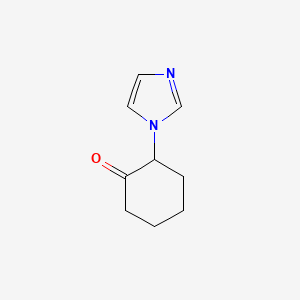
1,3-Bis(azidomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(azidomethyl)benzene is an organic compound with the molecular formula C8H8N6. It features two azidomethyl groups attached to a benzene ring at the 1 and 3 positions. This compound is part of the broader class of organic azides, which are known for their high reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(azidomethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3-bis(bromomethyl)benzene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion of the bromomethyl groups to azidomethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(azidomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1,3-Bis(azidomethyl)benzene has several applications in scientific research:
Material Sciences: Used as a cross-linker in polymer chemistry due to its ability to form triazoles through cycloaddition reactions.
Medicinal Chemistry: Employed in the synthesis of bioactive molecules and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(azidomethyl)benzene primarily involves the reactivity of the azide groups. These groups can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(azidomethyl)benzene: Similar structure but with azidomethyl groups at the 1 and 4 positions.
1,3,5-Tris(azidomethyl)benzene: Contains three azidomethyl groups on the benzene ring.
Benzyl Azide: Contains a single azidomethyl group attached to a benzene ring.
Uniqueness
1,3-Bis(azidomethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of two azidomethyl groups allows for the formation of more complex structures compared to compounds with fewer azide groups .
Propiedades
Número CAS |
102437-80-9 |
|---|---|
Fórmula molecular |
C8H8N6 |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
1,3-bis(azidomethyl)benzene |
InChI |
InChI=1S/C8H8N6/c9-13-11-5-7-2-1-3-8(4-7)6-12-14-10/h1-4H,5-6H2 |
Clave InChI |
QJVCEMKRSNTHQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)





![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)

![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)


